molecular formula C17H18N2O2S B2390005 2-{[3-(3-methoxyphenoxy)propyl]sulfanyl}-1H-benzimidazole CAS No. 892687-14-8

2-{[3-(3-methoxyphenoxy)propyl]sulfanyl}-1H-benzimidazole

Cat. No.: B2390005
CAS No.: 892687-14-8
M. Wt: 314.4
InChI Key: RYCCSGCQTIQPKZ-UHFFFAOYSA-N
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Description

2-{[3-(3-methoxyphenoxy)propyl]sulfanyl}-1H-benzimidazole is an organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for their potential therapeutic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(3-methoxyphenoxy)propyl]sulfanyl}-1H-benzimidazole typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-{[3-(3-methoxyphenoxy)propyl]sulfanyl}-1H-benzimidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-{[3-(3-methoxyphenoxy)propyl]sulfanyl}-1H-benzimidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[3-(3-methoxyphenoxy)propyl]sulfanyl}-1H-benzimidazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[3-(3-methoxyphenoxy)propyl]sulfanyl}-1H-benzimidazole is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methoxyphenoxy and sulfanyl groups differentiate it from other benzimidazole derivatives, potentially leading to unique interactions with biological targets and distinct therapeutic effects .

Properties

IUPAC Name

2-[3-(3-methoxyphenoxy)propylsulfanyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S/c1-20-13-6-4-7-14(12-13)21-10-5-11-22-17-18-15-8-2-3-9-16(15)19-17/h2-4,6-9,12H,5,10-11H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYCCSGCQTIQPKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCCSC2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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